JNK Inhibitor VIII
JNK Inhibitor VIII
c-Jun amino terminal kinases (JNKs) are MAP kinase family members that become highly activated after cells are exposed to stress conditions and are poorly activated by exposure to growth factors or mitogens. They have been implicated in neurodegeneration, rheumatoid arthritis, inflammation, cancer, and diabetes. JNK1 and JNK2 are widely expressed throughout the body whereas JNK3 is predominantly distributed in the brain. JNK Inhibitor VIII is an aminopyridine compound that inhibits JNK1, JNK2, and JNK3 with Ki values of 2, 4, and 52 nM, respectively. It has been reported to inhibit the phosphorylation of the JNK substrate c-Jun in HepG2 cells (EC50 = 920 nM) without affecting the expression of IL-6, IL-8, or COX-2.3
JNK Inhibitor VIII is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.
JNK Inhibitor VIII is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
894804-07-0
VCID:
VC0531363
InChI:
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23)
SMILES:
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N
Molecular Formula:
C18H20N4O4
Molecular Weight:
356.4 g/mol
JNK Inhibitor VIII
CAS No.: 894804-07-0
Cat. No.: VC0531363
Molecular Formula: C18H20N4O4
Molecular Weight: 356.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | c-Jun amino terminal kinases (JNKs) are MAP kinase family members that become highly activated after cells are exposed to stress conditions and are poorly activated by exposure to growth factors or mitogens. They have been implicated in neurodegeneration, rheumatoid arthritis, inflammation, cancer, and diabetes. JNK1 and JNK2 are widely expressed throughout the body whereas JNK3 is predominantly distributed in the brain. JNK Inhibitor VIII is an aminopyridine compound that inhibits JNK1, JNK2, and JNK3 with Ki values of 2, 4, and 52 nM, respectively. It has been reported to inhibit the phosphorylation of the JNK substrate c-Jun in HepG2 cells (EC50 = 920 nM) without affecting the expression of IL-6, IL-8, or COX-2.3 JNK Inhibitor VIII is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor. |
|---|---|
| CAS No. | 894804-07-0 |
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) |
| Standard InChI Key | KQMPRSZTUSSXND-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N |
| Canonical SMILES | CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator